molecular formula C7H7ClN2S B1349316 1-(3-Chlorophenyl)thiourea CAS No. 4947-89-1

1-(3-Chlorophenyl)thiourea

Cat. No. B1349316
CAS RN: 4947-89-1
M. Wt: 186.66 g/mol
InChI Key: LSYZRUOXXOTVAV-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)thiourea is a chemical compound with the molecular formula C7H7ClN2S and a molecular weight of 186.66 . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of 1-(3-Chlorophenyl)thiourea includes a thiourea N—C(=S)—N plane, which forms a dihedral angle with the benzene ring . More detailed structural analysis would require specific experimental data.


Chemical Reactions Analysis

Thiourea derivatives, including 1-(3-Chlorophenyl)thiourea, have been known to undergo various organic transformations into other demanding scaffolds, which is an attractive strategy for synthetic chemists to access heterocyclic cores .


Physical And Chemical Properties Analysis

1-(3-Chlorophenyl)thiourea is a solid substance at room temperature . It has a melting point of 137.0 to 141.0 °C .

Scientific Research Applications

Enzyme Inhibition and Mercury Sensing

1-(3-Chlorophenyl)thiourea has been identified as an efficient enzyme inhibitor, particularly against acetylcholinesterase and butyrylcholinesterase, showcasing potential for therapeutic applications targeting neurodegenerative diseases such as Alzheimer's. It demonstrates enzyme inhibition IC50 values of 50 µg/mL for acetylcholinesterase and 60 µg/mL for butyrylcholinesterase. Moreover, this compound has shown moderate sensitivity as a sensing probe for detecting toxic metal mercury using spectrofluorimetric techniques, indicating its utility in environmental monitoring and safety assessments Rahman et al., 2021.

DNA Interaction and Antioxidant Activity

1-(3-Chlorophenyl)thiourea derivatives have been synthesized and characterized for their interaction with DNA and antioxidant activities. These compounds exhibit the ability to bind with DNA through electrostatic interactions and possess notable free radical scavenging abilities, suggesting their potential as therapeutic agents with antioxidant properties. Their interactions with DNA and superior antioxidant capabilities underscore their relevance in medicinal chemistry for developing new treatments Hussain et al., 2020.

Structural Characterization and Molecular Docking

The crystal structures of 1-(3-Chlorophenyl)thiourea derivatives have been extensively studied, revealing insights into their molecular configurations and potential interactions with biological targets. These structural analyses support the compound's role in the design of targeted therapies and the development of novel pharmaceuticals. Molecular docking studies further validate the strong interaction capabilities of these compounds with specific protein targets, emphasizing their potential in drug discovery and development Saeed & Parvez, 2005.

Serum Albumin Binding

Research into the interactions between 1-(3-Chlorophenyl)thiourea and serum albumin through fluorescence spectroscopy and UV absorption spectrum has demonstrated a strong ability to quench the intrinsic fluorescence of both bovine and human serum albumin. This suggests potential applications in the study of protein-drug interactions and the development of therapeutic agents Cui et al., 2006.

Synthesis and Characterization of Derivatives

A series of 1-(3,4-dichlorophenyl)-thiourea derivatives have been synthesized and characterized, providing a foundation for exploring the diverse applications of thiourea derivatives in pharmaceuticals, material science, and as ligands in coordination chemistry. These derivatives pave the way for the development of new compounds with improved biological and chemical properties Yusof et al., 2010.

Safety And Hazards

1-(3-Chlorophenyl)thiourea is considered hazardous. It is fatal if swallowed . Precautionary measures include avoiding eating, drinking, or smoking when using this product, washing skin thoroughly after handling, and storing it locked up .

Future Directions

Thiourea derivatives, including 1-(3-Chlorophenyl)thiourea, have numerous applications in the field of nanoparticles, as starting precursors in a large number of chemical reactions, and therefore, have remained the focus of several review articles . They also show promise in enzyme inhibition and mercury sensing .

properties

IUPAC Name

(3-chlorophenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H7ClN2S/c8-5-2-1-3-6(4-5)10-7(9)11/h1-4H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSYZRUOXXOTVAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10197798
Record name Thiourea, (3-chlorophenyl)- (9CI)
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Molecular Weight

186.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Chlorophenyl)thiourea

CAS RN

4947-89-1
Record name N-(3-Chlorophenyl)thiourea
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Record name 3-(Chlorophenyl)thiourea
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Record name N-(3-Chlorophenyl)thiourea
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Record name Thiourea, (3-chlorophenyl)- (9CI)
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Record name (3-chlorophenyl)thiourea
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Record name 3-(CHLOROPHENYL)THIOUREA
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Synthesis routes and methods

Procedure details

1-Chloro-3-isothiocyanatobenzene (15 g, 88 mmol) was added to a solution of 0.5 M ammonia in 1,4-dioxane (80 mL), and the mixture was stirred at room temperature for 0.16 h. The reaction mixture was concentrated in vacuo, and partitioned between ethyl acetate and water. The separated organic layer was washed with saturated NaCl solution, dried over sodium sulfate and filtered, and the filtrate was concentrated in vacuo to afford the title compound (15.5 g, 89%) as a solid. 1H NMR (400 MHz, DMSO-d6) δ 9.80 (s, 1H), 7.70 (s, 1H), 7.52 (bs, 2H), 7.38-7.27 (m, 2H), 7.15 (dt, J1=7.0 Hz, J2=2.1 Hz, 1H). ESI-MS m/z: 187 (M+H)+.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
D Shahwar, MN Tahir, MM Chohan… - … Section E: Structure …, 2012 - scripts.iucr.org
In the title compound, C9H9ClN2OS, the 3-chlorophenyl and acetylthiourea fragments are oriented at a dihedral angle of 62.68 (5). An intramolecular N—H⋯O hydrogen bond …
Number of citations: 3 scripts.iucr.org
HK Fun, CK Quah, PS Nayak, B Narayana… - … Section E: Structure …, 2012 - scripts.iucr.org
(IUCr) 1-(3-Chlorophenyl)thiourea Journal logo Acta Crystallographica Section E Acta Crystallographica Section E CRYSTALLOGRAPHIC COMMUNICATIONS Journals Logo IUCr IT …
Number of citations: 3 scripts.iucr.org
ES Ramadan - SN Applied Sciences, 2019 - Springer
N-(3-Chlorophenyl)hydrazinecarbothioamide (2) was prepared by reacting 1-chloro-3-isothiocyanatobenzene (1) with hydrazine hydrate in 2-propanol, whose 1 H-NMR spectrum …
Number of citations: 1 link.springer.com
A Saeed, U Flörke, MF Erben - Journal of Sulfur Chemistry, 2014 - Taylor & Francis
This review provides an overview of the chemistry, structure and potential applications of 1-(acyl/aroyl)-3-(mono-substituted) and 1-(acyl/aroyl)-3,3-(di-substituted) thioureas, with …
Number of citations: 217 www.tandfonline.com
J Dong, W Chang, Y Chen… - Advanced Synthesis & …, 2023 - Wiley Online Library
A series of 2,4‐dithiohydantoins were synthesized regiospecificlly from various phenacyl sulfoxides bearing 1‐methyl‐1H‐tetrazole and N‐substituted thioureas in moderate to excellent …
Number of citations: 2 onlinelibrary.wiley.com
Z Li, G Zhu, X Liu, T Gao, F Fang, X Dou, Y Li… - European Journal of …, 2023 - Elsevier
An indolin-2-(4-thiazolidinone) scaffold was previously shown to be a novel chemotype for JNK3 inhibition. However, more in vivo applications were limited due to the unconfirmed …
Number of citations: 2 www.sciencedirect.com

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